![molecular formula C12H12N2O3 B041844 Acide N-[1H-indol-3-YL-acétyl]glycine CAS No. 13113-08-1](/img/structure/B41844.png)
Acide N-[1H-indol-3-YL-acétyl]glycine
Vue d'ensemble
Description
L’ACIDE N-[1H-INDOL-3-YL-ACETYL]GLYCINE est un composé organique appartenant à la classe des N-acyl-alpha-aminoacides. Ce composé est caractérisé par la présence d’un noyau indole, un système hétérocyclique important dans les produits naturels et les médicaments . Le noyau indole est fusionné à un groupe acyle et à un fragment glycine, ce qui en fait une structure unique avec des applications biologiques et chimiques potentielles .
Applications De Recherche Scientifique
L’ACIDE N-[1H-INDOL-3-YL-ACETYL]GLYCINE a diverses applications en recherche scientifique :
Mécanisme D'action
Le mécanisme d’action de l’ACIDE N-[1H-INDOL-3-YL-ACETYL]GLYCINE implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Il cible les enzymes impliquées dans la biosynthèse et le métabolisme de l’acide indole-3-acétique, telles que la tryptophane synthase.
Composés similaires :
Acide indole-3-acétique : Une hormone végétale avec des caractéristiques structurelles similaires, mais qui n’a pas le fragment glycine.
N-acétylglycine : Contient le fragment glycine, mais n’a pas le noyau indole.
Acide indole-3-butyrique : Une autre hormone végétale avec une chaîne latérale d’acide butyrique au lieu de l’acide acétique.
Unicité : L’ACIDE N-[1H-INDOL-3-YL-ACETYL]GLYCINE est unique en raison de sa structure combinée indole et glycine, qui lui confère des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues .
Analyse Biochimique
Biochemical Properties
N-[1H-Indol-3-YL-acetyl]glycine acid interacts with various enzymes and proteins. For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain
Cellular Effects
Indole derivatives, which include N-[1H-Indol-3-YL-acetyl]glycine acid, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-[1H-Indol-3-YL-acetyl]glycine acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’ACIDE N-[1H-INDOL-3-YL-ACETYL]GLYCINE implique généralement l’acylation de la glycine avec l’acide indole-3-acétique. Une méthode courante utilise l’azobisisobutyronitrile (AIBN) comme initiateur radicalaire, l’acide hypophosphoreux (H3PO2) comme agent réducteur et la triéthylamine (Et3N) sous reflux dans le 1-propanol . Cette réaction permet d’obtenir le composé souhaité avec des rendements modérés.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des approches de chimie verte, telles que l’utilisation de solvants et de catalyseurs respectueux de l’environnement, sont explorées pour rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions : L’ACIDE N-[1H-INDOL-3-YL-ACETYL]GLYCINE subit diverses réactions chimiques, notamment :
Oxydation : Le noyau indole peut être oxydé pour former des dérivés d’acide indole-3-carboxylique.
Réduction : Le groupe acyle peut être réduit pour former les alcools correspondants.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le noyau indole, conduisant à divers dérivés substitués.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs électrophile comme les halogènes (Cl2, Br2) et les agents nitrants (HNO3) sont employés.
Principaux produits :
Oxydation : Dérivés d’acide indole-3-carboxylique.
Réduction : Dérivés d’indole-3-éthanol.
Substitution : Dérivés d’indole halogénés ou nitrés.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar structural features but lacks the glycine moiety.
N-acetylglycine: Contains the glycine moiety but lacks the indole ring.
Indole-3-butyric acid: Another plant hormone with a butyric acid side chain instead of the acetic acid.
Uniqueness: N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID is unique due to its combined indole and glycine structure, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXLJMIHMIOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332228 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-08-1 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?
A1: N-[1H-Indol-3-YL-acetyl]glycine acid serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


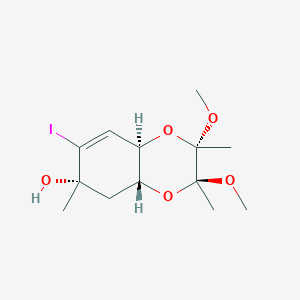
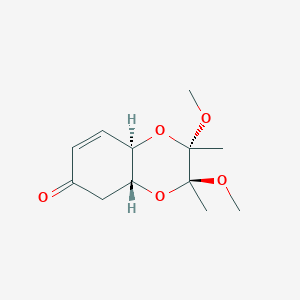
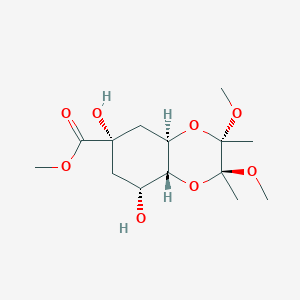
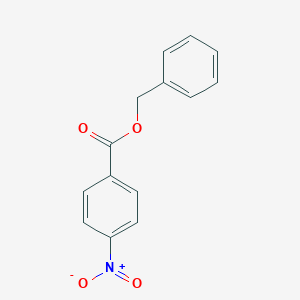
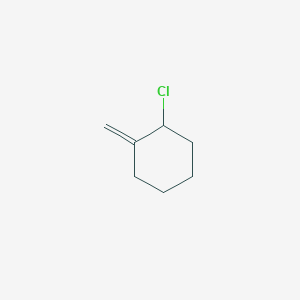
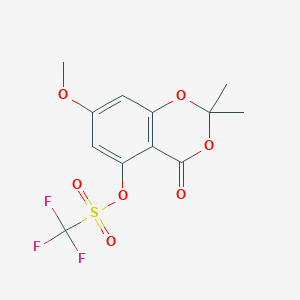
![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)

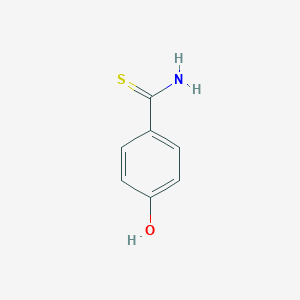



![N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide](/img/structure/B41788.png)

